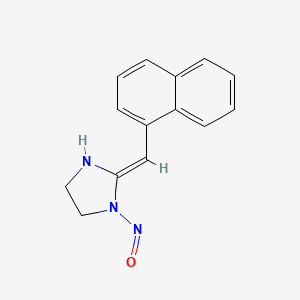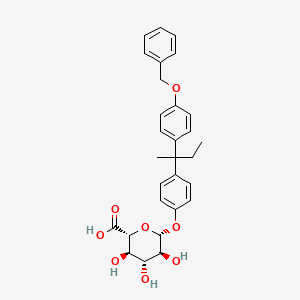
Alogliptin Impurity 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alogliptin Impurity 12, also known as ®-2-((3-Methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is a chemical compound that is often found as an impurity in the pharmaceutical ingredient alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The presence of impurities like this compound is critical to monitor due to potential genotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Alogliptin Impurity 12 involves several synthetic routes. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline. These bases are used in the synthesis of alogliptin and can lead to the formation of impurities . The reaction conditions typically involve the use of a mixture of water and methanol as the mobile phase, with ammonium acetate and formic acid as additives .
Industrial Production Methods: In industrial settings, the production of alogliptin and its impurities is controlled through stringent quality control measures. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and quantify the levels of impurities during the synthesis process . The separation is performed on specific columns, and the mobile phase is carefully prepared to ensure the accurate detection of impurities .
Análisis De Reacciones Químicas
Types of Reactions: Alogliptin Impurity 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Alogliptin Impurity 12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential genotoxic effects and its role in the synthesis of pharmaceutical ingredients . In the industry, it is used for quality control and assurance during the production of alogliptin .
Mecanismo De Acción
The mechanism of action of Alogliptin Impurity 12 is closely related to its parent compound, alogliptin. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . By inhibiting DPP-4, alogliptin increases the levels of active incretins, which helps in glycemic control . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Alogliptin Impurity 12 can be compared with other impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . The uniqueness of this compound lies in its specific structure and the conditions under which it is formed. Similar compounds include other impurities that share electrophilic functional groups and pose similar genotoxic risks .
Propiedades
Número CAS |
2749281-73-8 |
|---|---|
Fórmula molecular |
C25H25N5O3 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-28-23(31)14-22(30(25(28)33)16-20-11-6-5-10-19(20)15-26)29-13-7-12-21(17-29)27-24(32)18-8-3-2-4-9-18/h2-6,8-11,14,21H,7,12-13,16-17H2,1H3,(H,27,32)/t21-/m1/s1 |
Clave InChI |
YJMNTJGSDFBRQM-OAQYLSRUSA-N |
SMILES isomérico |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


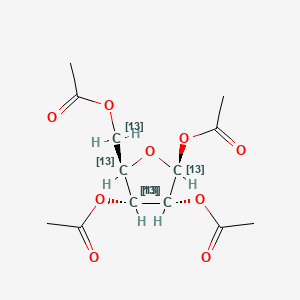

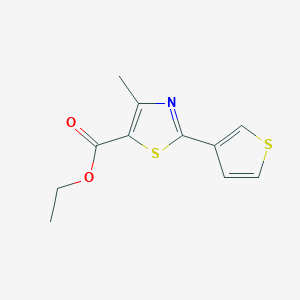
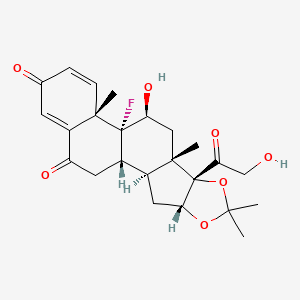
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)

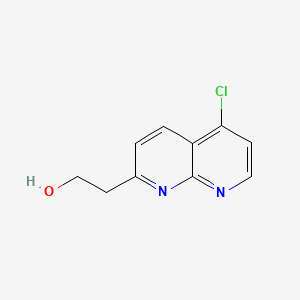

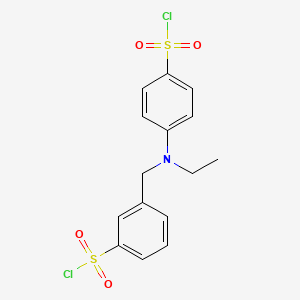
![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
